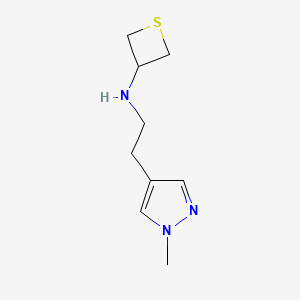
N-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)thietan-3-amine is a compound that belongs to the class of heterocyclic amines It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a thietane ring, which is a four-membered ring containing a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)thietan-3-amine typically involves multiple steps. One common route starts with the preparation of 1-methyl-1H-pyrazol-4-amine, which is then reacted with an appropriate alkylating agent to introduce the ethyl group. The resulting intermediate is then subjected to cyclization reactions to form the thietane ring. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while reduction of the pyrazole ring can produce dihydropyrazoles. Substitution reactions can lead to a variety of N-substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)thietan-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential use in drug discovery, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural features
Wirkmechanismus
The mechanism of action of N-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The pyrazole ring can interact with amino acid residues in the enzyme, while the thietane ring can provide additional binding interactions. These interactions can disrupt the normal function of the enzyme, leading to its inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole derivatives, such as 1-methyl-1H-pyrazol-4-amine and 1-methyl-1H-pyrazol-5-amine. These compounds share the pyrazole ring structure but differ in the substituents attached to the ring .
Uniqueness
N-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)thietan-3-amine is unique due to the presence of both the pyrazole and thietane rings. This combination of structural features provides distinct chemical and biological properties, making it a valuable compound for various applications. The thietane ring, in particular, adds rigidity and sulfur-based reactivity, which are not present in other pyrazole derivatives .
Eigenschaften
Molekularformel |
C9H15N3S |
|---|---|
Molekulargewicht |
197.30 g/mol |
IUPAC-Name |
N-[2-(1-methylpyrazol-4-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C9H15N3S/c1-12-5-8(4-11-12)2-3-10-9-6-13-7-9/h4-5,9-10H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
PUWCJUQKUIQALC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)CCNC2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


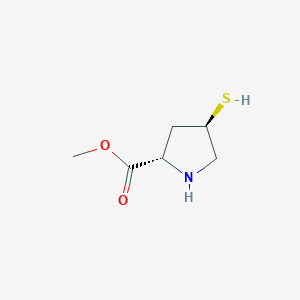
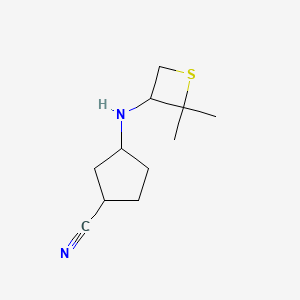
![3-(4-(1-Amino-2,4-dicyanobenzo[4,5]imidazo[1,2-a]pyridin-3-yl)phenyl)propanoic acid](/img/structure/B12945249.png)
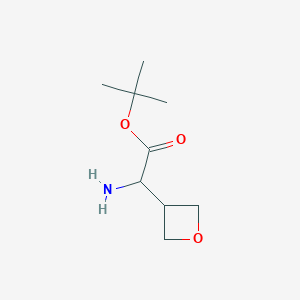
![1H-IMidazole-4-ethanaminium, 2-[[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]thio]-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)-](/img/structure/B12945256.png)
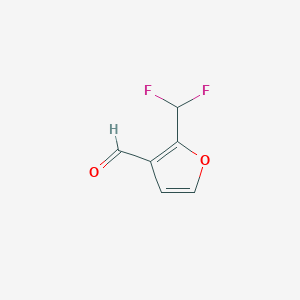

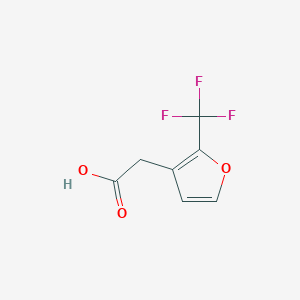
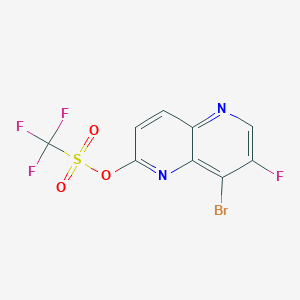
![(S)-8-BEnzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B12945308.png)
![7-Bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid](/img/structure/B12945316.png)
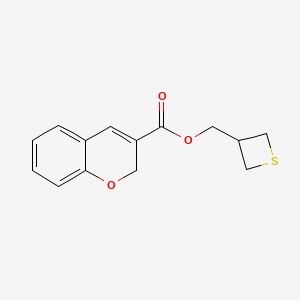
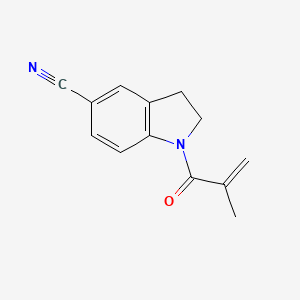
![4-(12-bromo-4-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine](/img/structure/B12945330.png)
